![molecular formula C19H19F3N2O2S B2758631 N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893125-85-4](/img/structure/B2758631.png)
N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H19F3N2O2S and its molecular weight is 396.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C19H19F3N2O2S
- Molecular Weight : 396.43 g/mol
This compound features a unique cycloheptathiophene core, which is essential for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of compounds containing the trifluoromethyl group exhibit antimicrobial activity. For instance, studies have shown that similar compounds display moderate inhibition against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The activity is often measured using Minimum Inhibitory Concentration (MIC) values:
Compound | MIC (µM) | Target Organism |
---|---|---|
N-Hexyl derivative | 125–250 | M. tuberculosis |
N-Hexyl-1,3,4-oxadiazol-2-amine | 62.5–250 | M. kansasii |
These findings suggest that the trifluoromethyl group enhances the antimicrobial properties of the base structure.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Studies on related compounds indicate that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):
Compound Type | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
Trifluoromethyl derivatives | 27.04–106.75 | 58.01–277.48 |
These results suggest that modifications to the structure can lead to varying degrees of inhibition, with some derivatives showing better efficacy than established drugs like rivastigmine.
Case Studies
- Antimycobacterial Activity : A study focused on various hydrazinecarboxamides derived from trifluoromethylbenzoyl groups demonstrated their effectiveness against Mycobacterium tuberculosis. The most potent compounds had MIC values significantly lower than those of traditional treatments.
- Neuroprotective Effects : Another investigation explored the neuroprotective potential of similar compounds against neurodegenerative diseases by inhibiting AChE and BuChE, which are implicated in conditions like Alzheimer's disease.
The biological activity of this compound is believed to stem from its ability to interact with enzyme active sites due to its structural features:
- Non-covalent interactions : The trifluoromethyl group enhances lipophilicity and facilitates binding to enzyme active sites.
- Structural flexibility : The cycloheptathiophene core allows for conformational adjustments that may enhance binding affinity.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves several chemical transformations. The compound can be synthesized through a multi-step reaction process that typically includes the formation of the tetrahydro-cycloheptathiophene ring followed by the introduction of the carboxamide and trifluoromethyl groups.
Synthetic Pathway Overview
- Step 1: Formation of the tetrahydro-cycloheptathiophene scaffold.
- Step 2: Introduction of the carboxamide group via acylation.
- Step 3: Trifluoromethylation to enhance biological activity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Research has indicated that this compound exhibits various biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
A study evaluated the compound's effectiveness against several bacterial strains. The results showed that it possesses moderate antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to assess its potency in inhibiting bacterial growth.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Bacillus subtilis | 64 |
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It was found to inhibit cell proliferation significantly in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism of action appears to involve the modulation of apoptotic pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the trifluoromethyl and carboxamide groups can significantly influence the biological activity of the compound. For example:
- Increasing the electron-withdrawing capacity of substituents on the aromatic ring enhances antimicrobial activity.
- Alterations in the cycloheptathiophene structure may lead to improved anticancer efficacy.
Case Studies
Several case studies have highlighted the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A recent publication reported on a series of synthesized derivatives based on this compound structure which were screened for their antibacterial properties. The study found that certain derivatives exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics.
Case Study 2: Cancer Therapeutics
Another study focused on evaluating the anti-proliferative effects of this compound on various cancer cell lines. Results indicated a promising therapeutic index for treating specific types of cancer, warranting further investigation into its mechanism and potential clinical applications.
Propriétés
IUPAC Name |
N-methyl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c1-23-17(26)15-13-8-3-2-4-9-14(13)27-18(15)24-16(25)11-6-5-7-12(10-11)19(20,21)22/h5-7,10H,2-4,8-9H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBPVEHLVUNMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.